N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N',3,5-trimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-5-4-6(2)11(10-5)7(8)9-3/h4H,1-3H3,(H2,8,9) |
InChI Key |
MJYLCDDOKQRKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=NC)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide can be achieved through several methods. One common approach involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another method includes the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . These methods provide efficient routes to obtain the desired compound with high purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the C-4 position due to reduced electron density at C-3 and C-5. Key reactions include:
Nucleophilic Substitution at the Carboximidamide Group
The carboximidamide group (-C(=NH)-NH₂) participates in nucleophilic reactions:
-
Hydrolysis :
-
Acidic Conditions (HCl, H₂O, reflux): Converts the carboximidamide to a carboxylic acid (-COOH) via intermediate iminium species.
-
Basic Conditions (NaOH, H₂O, 80°C): Yields a carboxylate salt (-COO⁻Na⁺).
-
-
Reaction with Amines :
Forms substituted guanidine derivatives. For example:This reaction is catalyzed by Cu(I) salts in DMF at 100°C.
Oxidation
-
Methyl Group Oxidation :
Strong oxidizing agents (e.g., KMnO₄, H₂SO₄) convert methyl groups to carboxylic acids: -
Carboximidamide Oxidation :
Ozone or H₂O₂ oxidizes the -C(=NH)-NH₂ group to a nitroso (-NO) or nitrile (-CN) moiety, depending on conditions.
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the carboximidamide to a primary amine (-CH₂-NH₂).
Condensation and Cyclization Reactions
The compound acts as a precursor in heterocyclic synthesis:
-
With β-Diketones :
Forms fused pyrazolo-pyrimidine systems under basic conditions (e.g., K₂CO₃, ethanol, reflux) . -
With Aldehydes :
Produces Schiff bases, which can undergo cyclization to yield imidazopyrazole derivatives.
Coordination Chemistry
The carboximidamide group serves as a ligand in metal complexes:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | N-atom of -C(=NH)-NH₂ | Catalyzes C–N coupling reactions. |
| Fe(III) | Pyrazole ring N-atoms | Stabilizes high-spin complexes . |
Thermal and Photochemical Reactions
-
Thermal Decomposition :
At >200°C, the compound degrades to release NH₃ and form methyl-substituted pyrazole fragments. -
UV Irradiation :
Generates radicals at the carboximidamide group, enabling polymerization or cross-linking.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, N,3,5-trimethyl-1H-pyrazole derivatives have been synthesized and tested against various bacterial strains. A study showed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study: Antimicrobial Efficacy
- Compound Tested: N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine
- Results: Exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics like ampicillin.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N,3,5-trimethyl derivative | 12 | E. coli |
| Standard antibiotic | 16 | E. coli |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation in various animal models. For example, one study utilized carrageenan-induced paw edema in rats to evaluate anti-inflammatory activity, revealing that certain derivatives significantly reduced edema compared to control groups .
Case Study: In Vivo Anti-inflammatory Activity
- Model Used: Carrageenan-induced paw edema
- Results: Reduction in paw volume by 70% with the use of specific pyrazole derivatives.
| Compound | Paw Volume Reduction (%) | Control |
|---|---|---|
| Derivative A | 70 | 100 |
| Derivative B | 55 | 100 |
Agricultural Applications
2.1 Herbicidal Activity
N,3,5-trimethyl-1H-pyrazole derivatives have been evaluated for their herbicidal properties. Research indicates that these compounds can inhibit the growth of certain weeds while being less toxic to crops.
Case Study: Herbicidal Efficacy
- Target Weeds: Common broadleaf weeds
- Results: Demonstrated effective growth inhibition at low concentrations.
| Compound | Concentration (g/ha) | Growth Inhibition (%) |
|---|---|---|
| Herbicide A | 50 | 80 |
| Herbicide B | 100 | 90 |
Materials Science
3.1 Coordination Chemistry
N,3,5-trimethyl-1H-pyrazole-1-carboximidamide has been utilized in coordination chemistry to form complexes with transition metals. These complexes exhibit interesting properties that can be applied in catalysis and material synthesis.
Case Study: Metal Complex Formation
- Metal Used: Cobalt (Co) and Nickel (Ni)
- Results: The complexes showed enhanced catalytic activity in organic transformations.
| Metal Complex | Reaction Type | Yield (%) |
|---|---|---|
| CoL2 | Oxidative coupling | 85 |
| NiL2 | Cross-coupling | 78 |
Mechanism of Action
The mechanism of action of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a guanylation agent, introducing guanidinium groups into various substrates . This process is facilitated by the cationic form of the compound, which reacts with deprotonated amines to form stable guanidinium derivatives . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
The structural and functional differences between N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide and its analogues are best understood through substituent analysis. Below is a comparative evaluation based on substituent effects, physicochemical properties, and reported biological activities.
Substituent Analysis
The key distinction lies in the substituents at the pyrazole ring and carboximidamide group. For example:
- N,3,5-Trimethyl derivative : Methyl groups at N, 3, and 5 positions.
- Analogues from : Most feature aryl groups (e.g., phenyl, substituted phenyl) at positions 3 and 5, with variations in electronic and steric profiles.
Table 1: Substituent Comparison
Physicochemical Properties
- Solubility : The N,3,5-Trimethyl derivative exhibits higher solubility in polar solvents compared to aryl-substituted analogues due to reduced steric bulk and lack of aromatic π-systems .
- Electronic Effects : Methyl substituents are electron-donating, which may stabilize resonance structures of the carboximidamide group, altering reactivity in nucleophilic or electrophilic reactions.
Biological Activity
N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide (CAS No. 753399-32-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
This compound is synthesized through various methods that typically involve the reaction of appropriate pyrazole derivatives with carboximidamide reagents. The structural formula can be represented as follows:
This structure features a pyrazole ring with three methyl groups at positions 3 and 5, and a carboximidamide functional group at position 1.
Biological Activity Overview
The biological activities of this compound are primarily categorized into insecticidal , acaricidal , and antimicrobial properties.
Insecticidal and Acaricidal Activities
Recent studies have demonstrated that derivatives of N,3,5-trimethyl-1H-pyrazole exhibit significant insecticidal and acaricidal activities against various pest species. For example:
- Acaricidal Activity : Compounds derived from this structure have been tested against Tetranychus cinnabarinus, showing mortality rates exceeding 90% at concentrations of 400 µg/mL. Notably, certain compounds maintained over 70% mortality even at reduced concentrations (200 µg/mL) .
| Compound | Concentration (µg/mL) | Mortality (%) |
|---|---|---|
| 8a | 400 | 90.0 |
| 8m | 200 | 70.0 |
| 8p | 200 | 70.0 |
These results indicate the potential for developing effective pest control agents based on this compound.
Antimicrobial Properties
In addition to its efficacy against pests, N,3,5-trimethyl-1H-pyrazole has shown promising antimicrobial activity. A study evaluated its derivatives against various Salmonella serotypes, revealing that certain compounds inhibited bacterial growth effectively at low concentrations (e.g., minimum inhibitory concentration of 62.5 µg/mL) .
| Compound | MIC (µg/mL) | Reduction in Biofilm Formation (log10) |
|---|---|---|
| Trifluoromethyl | 62.5 | 5.2 |
| Bromophenyl | Not specified | Significant reduction |
Both compounds demonstrated high cytotoxicity thresholds in mammalian cell lines (HeLa and Vero), indicating a favorable safety profile for potential therapeutic applications .
The mechanisms by which N,3,5-trimethyl-1H-pyrazole exerts its biological effects are multifaceted:
- Inhibition of Metabolic Pathways : Similar to other pyrazole derivatives, it may interfere with critical metabolic pathways in target organisms.
- Protein Interaction : Studies suggest that these compounds may interact with specific proteins involved in cellular processes such as apoptosis and stress responses .
- Resistance Management : The diversity in modes of action among pyrazole derivatives makes them valuable in managing resistance in agricultural pests .
Case Studies and Research Findings
Several research studies have explored the biological activity of N,3,5-trimethyl-1H-pyrazole derivatives:
- A study focused on the design and synthesis of novel malonamide derivatives based on pyflubumide highlighted their strong insecticidal properties against Plutella xylostella, achieving complete mortality at concentrations as low as 100 µg/mL .
- Another investigation into the antimicrobial properties demonstrated that modifications to the pyrazole structure could enhance activity against resistant bacterial strains while maintaining low toxicity to human cells .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide?
The compound is typically synthesized via condensation reactions involving pyrazole derivatives and carboximidamide precursors. For example, analogous pyrazole-carboximidamide derivatives are prepared using amidination reactions under reflux conditions with reagents like DMF and phosphorous oxychloride (Vilsmeier-Haack-type conditions) . Additionally, protocols for similar compounds involve isolating intermediates via crystallization from aqueous ethanol and optimizing yields through temperature-controlled additions (273–278 K) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including and ) are standard for structural confirmation. HRMS provides precise molecular weight validation, while NMR resolves substituent positions and stereochemistry. For example, -NMR at 300 MHz and -NMR at 75 MHz are used to confirm dihydro-pyrazole derivatives .
Q. What key physicochemical properties should be prioritized for this compound?
Focus on melting points (e.g., analogues exhibit melting points near 397–399 K), solubility in polar solvents (e.g., aqueous ethanol), and spectral data (UV/Vis, IR). Stability studies under varying humidity and temperature are also critical for storage recommendations .
Advanced Research Questions
Q. How can contradictions in crystallographic refinement data be resolved for this compound?
Discrepancies, such as poor agreement in reflection data, may require omitting problematic reflections (e.g., the (2 1 0) reflection in analogous structures) and using riding models for hydrogen atom placement. SHELXL software is widely employed for small-molecule refinement, offering robust handling of twinned or high-resolution data .
Q. What role does this compound play in coordination chemistry?
Pyrazole-carboximidamide derivatives act as ligands in metal complexes, as seen in chromium(III) complexes with hydrotris(pyrazolyl)borato ligands. Structural analysis via single-crystal X-ray diffraction (R factor = 0.088) reveals bonding modes and geometry, critical for catalysis or material science applications .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Temperature control (e.g., maintaining 273–278 K during reagent addition) and stoichiometric precision (e.g., 1:1 molar ratios of pyrazole aldehydes to phosphorylated reagents) reduce side reactions. Monitoring via -NMR ensures reaction progress and purity .
Q. What computational methods validate the electronic structure of this compound?
Density Functional Theory (DFT) calculations correlate with experimental HRMS and NMR data to confirm electronic environments. For example, Mulliken charge distributions on pyrazole rings can predict reactivity in nucleophilic substitution reactions .
Q. What challenges arise in determining hydrogen atom positions via X-ray crystallography?
Hydrogen atoms in pyrazole derivatives are often placed in calculated positions (C–H = 0.95–0.98 Å) using riding models due to weak electron density. Disordered regions require constraints or isotropic refinement to improve data-to-parameter ratios (e.g., 15.4:1 in chromium complexes) .
Q. How does the compound perform in multicomponent reactions (MCRs)?
Derivatives like 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides are synthesized via MCRs involving aryl aldehydes and hydrazines. These reactions are monitored by -NMR and optimized for regioselectivity using electron-withdrawing/donating substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
